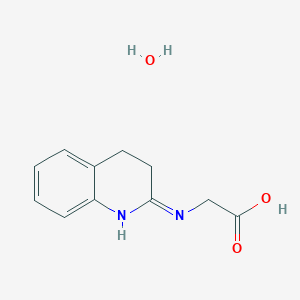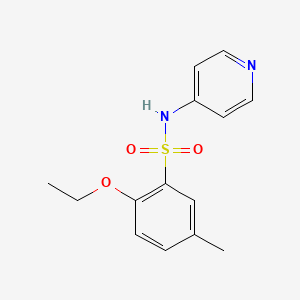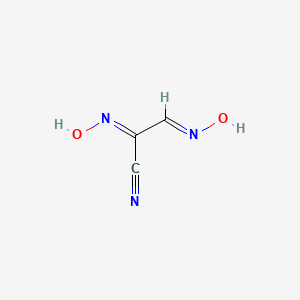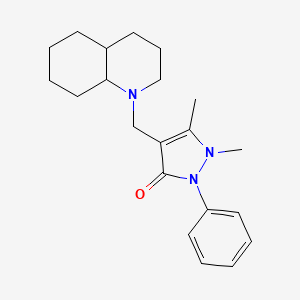
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate, also known as DHPG, is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Wirkmechanismus
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate acts as an agonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR1 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has been shown to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and GABA. It has been shown to enhance the release of glutamate and dopamine in certain brain regions, while inhibiting the release of GABA. N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has several advantages as a research tool, including its high potency and selectivity for mGluR1. It is also relatively stable under normal conditions, making it easy to handle and store. However, N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate, including the development of more potent and selective mGluR1 agonists. Further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate and its potential use in treating various neurological disorders. Additionally, studies are needed to investigate the potential for N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate to modulate other neurotransmitter systems and to identify potential off-target effects.
Synthesemethoden
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate can be synthesized using various methods, including the reaction of 2-amino-3,4-dihydroquinoline with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified by column chromatography. The final product is obtained as a hydrate, which is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of mGluR1, which is involved in the regulation of synaptic plasticity, learning, and memory. N-(3,4-dihydro-2(1H)-quinolinylidene)glycine hydrate has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-quinolin-2-ylideneamino)acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.H2O/c14-11(15)7-12-10-6-5-8-3-1-2-4-9(8)13-10;/h1-4H,5-7H2,(H,12,13)(H,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAPAEYLAHMRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC(=O)O)NC2=CC=CC=C21.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6128235.png)
![N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6128243.png)
![1-acetyl-4-(2-methoxy-4-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}phenoxy)piperidine](/img/structure/B6128244.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6128251.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6128264.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)
![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)
![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)
![N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)